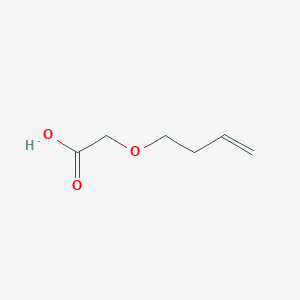
2-(But-3-en-1-yloxy)acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Formation in Maillard Reaction
- Application : 2-(But-3-en-1-yloxy)acetic acid is involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. The formation of acetic acid, a related compound, in the Maillard reaction has been studied using isotopically labeled glucose. The acetic acid formation is significant as it acts as a marker for the 2,3-enolization pathway in sugar fragmentation, indicating a possible role for this compound in similar pathways (Davidek, Devaud, Robert, & Blank, 2006).
Spectroscopic Studies
- Application : The compound and its derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been characterized using spectroscopic techniques. These studies are crucial for understanding the structural and vibrational properties of these compounds, which can have implications in various fields like materials science and pharmacology (Romano et al., 2012).
Crystallography and Polymorphism
- Application : Crystallographic studies of (3-carboxymethoxynaphthalen-2-yloxy) acetic acid, a structurally related compound, have revealed insights into polymorphism and symmetry non-equivalence. Such studies are essential in the field of crystal engineering and for understanding the material properties of these compounds (Karmakar & Baruah, 2008).
Biocatalysis and Microbial Production
- Application : In microbial biocatalysis, acetic acid (a related compound) plays a role in the production of acetoin, a valuable bio-based chemical. The research in this area focuses on efficient conversion processes using engineered microorganisms, indicating potential applications for this compound in similar biotechnological processes (Bao et al., 2014).
Chemical Synthesis
- Application : this compound derivatives are used in chemical synthesis. For example, (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic acid, a similar compound, is synthesized for use in liquid crystal materials, demonstrating the applicability of this compound in materials science and synthesis (Egami et al., 2018).
Antioxidant Properties
- Application : Research on indole-3-acetic acid analogues, which are structurally similar to this compound, indicates potential antioxidant properties. Such studies suggest possible applications of this compound in developing antioxidants and related pharmaceuticals (Naik, Kumar, & Harini, 2011).
Wirkmechanismus
Target of Action
It is known that indole-3-acetic acid (iaa), a similar compound, plays a central role in regulating gene expression during auxin signal transduction . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also interact with gene expression pathways.
Mode of Action
It is known that iaa, a similar compound, interacts with dna, leading to dna conformational changes commonly induced by intercalating agents . This suggests that this compound may also interact with DNA and influence its structure.
Biochemical Pathways
It is known that iaa, a similar compound, affects the physiological response and gene expression in several microorganisms . This suggests that this compound may also influence physiological responses and gene expression.
Pharmacokinetics
It is known that the compound has a molecular weight of 13014 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that iaa, a similar compound, influences the dna topology under physiological conditions . This suggests that this compound may also influence DNA topology and thereby affect cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that several environmental factors, including pH value and temperature, can influence the biosynthesis of IAA, a similar compound . This suggests that the action of this compound may also be influenced by environmental factors such as pH and temperature.
Biochemische Analyse
Cellular Effects
The effects of 2-(But-3-en-1-yloxy)acetic acid on various types of cells and cellular processes are not well-understood. It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific effects have not been documented in the literature .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms have not been documented in the literature.
Dosage Effects in Animal Models
It is possible that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses . Specific effects have not been documented in the literature.
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and has effects on metabolic flux or metabolite levels . Specific pathways have not been documented in the literature.
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins and has effects on its localization or accumulation . Specific transport and distribution mechanisms have not been documented in the literature.
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific localization patterns have not been documented in the literature.
Eigenschaften
IUPAC Name |
2-but-3-enoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-9-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIFLGTFFTKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
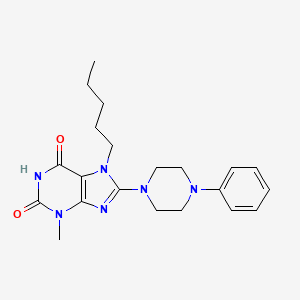
![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)

![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)
![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)

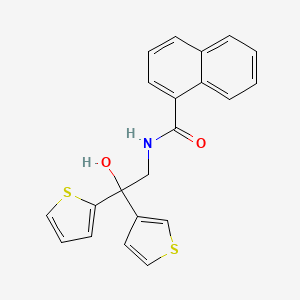
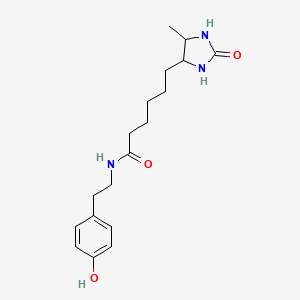
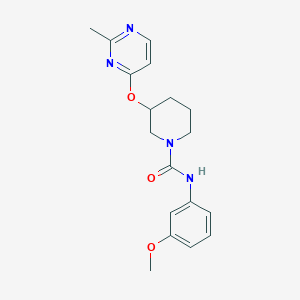
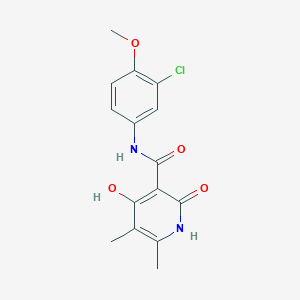

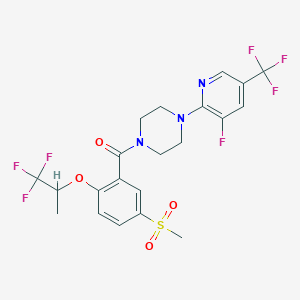
![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)
